molecular formula C13H23BO2 B14022468 2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14022468
M. Wt: 222.13 g/mol
InChI Key: QLTORZLRSSKFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bicyclo[221]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with boronic esters. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the bicyclo[2.2.1]heptane derivative is reacted with a boronic ester under mild conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the boron-containing group into different functional groups.

    Substitution: The compound can participate in substitution reactions where the boron group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Materials Science: The compound is explored for its potential in creating novel materials with unique properties.

    Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design and development.

    Catalysis: The compound can act as a catalyst or a catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism by which 2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the compound can interact with nucleophiles, facilitating various chemical transformations. The bicyclic structure also contributes to its stability and reactivity, making it a versatile compound in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the boron-containing dioxaborolane group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where boron chemistry is essential, such as in the development of boron-containing drugs and materials.

Properties

Molecular Formula

C13H23BO2

Molecular Weight

222.13 g/mol

IUPAC Name

2-(1-bicyclo[2.2.1]heptanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H23BO2/c1-11(2)12(3,4)16-14(15-11)13-7-5-10(9-13)6-8-13/h10H,5-9H2,1-4H3

InChI Key

QLTORZLRSSKFOP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CCC(C2)CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.